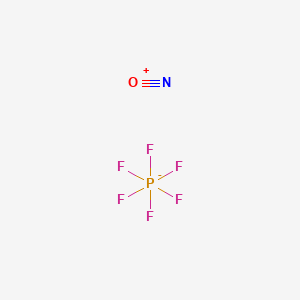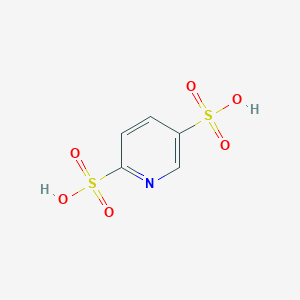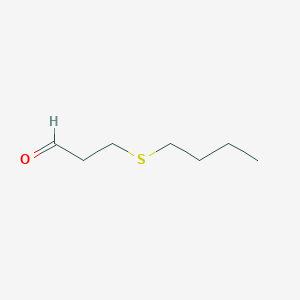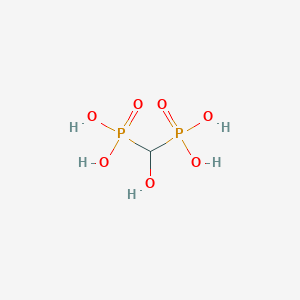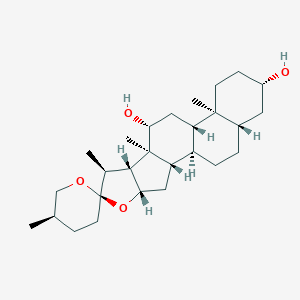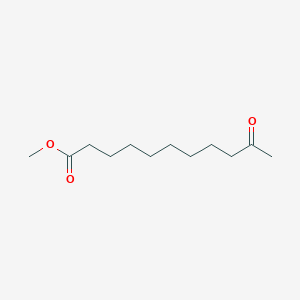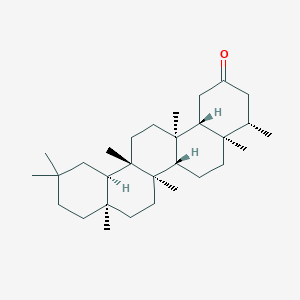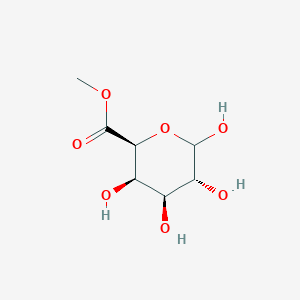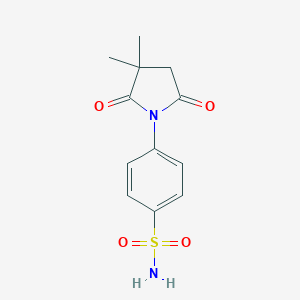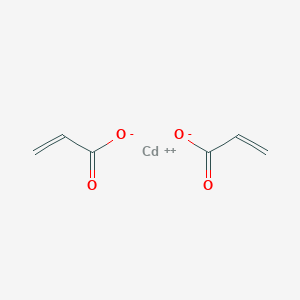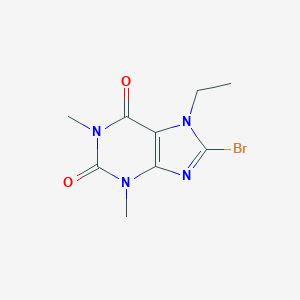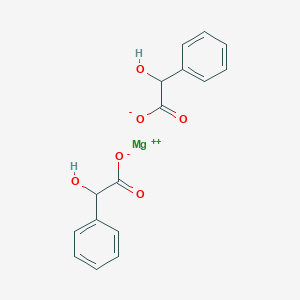
Magnesium mandelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium mandelate is a chemical compound formed by the reaction of magnesium ions with mandelic acid Mandelic acid, an aromatic alpha hydroxy acid, is derived from the hydrolysis of amygdalin, a compound found in bitter almonds
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium mandelate can be synthesized by reacting mandelic acid with magnesium hydroxide in an aqueous solution. The reaction typically involves dissolving mandelic acid in water and then adding an equivalent amount of magnesium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound dihydrate. The product can be isolated by evaporating the solvent to obtain colorless polycrystalline this compound dihydrate .
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to achieving consistent product quality. The final product is often subjected to further purification processes, such as recrystallization, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Magnesium mandelate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidation products, depending on the oxidizing agents used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where the mandelate ion is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
Magnesium mandelate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial properties.
Mechanism of Action
Magnesium mandelate can be compared with other magnesium salts, such as:
Magnesium citrate: Used as a laxative and dietary supplement.
Magnesium sulfate: Commonly used as an electrolyte replenisher and in the treatment of eclampsia.
Magnesium salicylate: Used as an anti-inflammatory agent in the treatment of arthritis.
Uniqueness: this compound is unique due to its dual role as a magnesium supplement and a source of mandelic acid, which has antimicrobial properties. This combination makes it particularly useful in medical applications, especially as a urinary antiseptic .
Comparison with Similar Compounds
- Magnesium citrate
- Magnesium sulfate
- Magnesium salicylate
- Magnesium hydroxide
Properties
CAS No. |
18937-33-2 |
|---|---|
Molecular Formula |
C16H14MgO6 |
Molecular Weight |
326.58 g/mol |
IUPAC Name |
magnesium;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/2C8H8O3.Mg/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2 |
InChI Key |
RPONRISSUINNRF-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Mg+2] |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Mg+2] |
| 18937-33-2 6787-77-5 |
|
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




